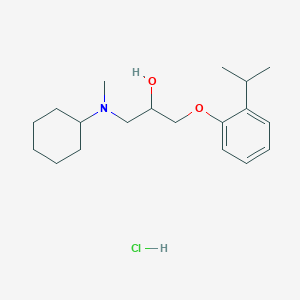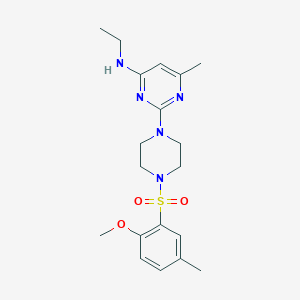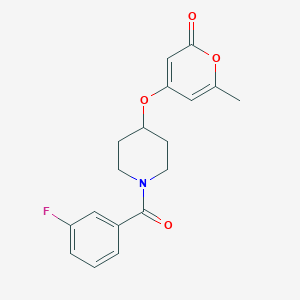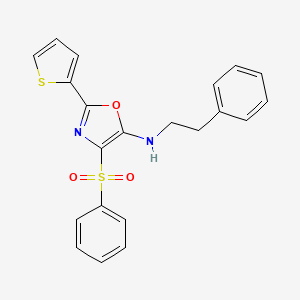
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride, also known as CGP 12177, is a selective β-adrenoceptor antagonist that is used as a research tool in pharmacology and physiology. It is a highly potent and selective antagonist of β1- and β2-adrenoceptors and has been used in a variety of studies to investigate the physiological and pharmacological effects of β-adrenoceptor blockade.
作用機序
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 acts as a competitive antagonist of β1- and β2-adrenoceptors, blocking the binding of endogenous catecholamines such as epinephrine and norepinephrine. By blocking the activation of β-adrenoceptors, 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 reduces the effects of sympathetic nervous system activation, including increased heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 has a wide range of biochemical and physiological effects, depending on the specific experimental conditions and the target tissue or organ system. In general, 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 has been shown to reduce cardiac output, heart rate, and blood pressure in animal models and human subjects. It has also been shown to reduce metabolic rate and increase insulin sensitivity in some studies.
実験室実験の利点と制限
One of the major advantages of using 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 in laboratory experiments is its high potency and selectivity for β1- and β2-adrenoceptors. This allows researchers to selectively block the effects of sympathetic nervous system activation without affecting other signaling pathways. However, one limitation of 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 is its relatively short half-life, which can limit its usefulness in certain experimental designs.
将来の方向性
There are many potential future directions for research involving 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177. One area of interest is the role of β-adrenoceptors in the regulation of immune function and inflammation, which has important implications for the treatment of autoimmune diseases and chronic inflammatory conditions. Another area of interest is the use of 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 as a tool to investigate the role of β-adrenoceptors in the regulation of energy balance and metabolic homeostasis. Overall, 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 is a valuable research tool with many potential applications in the study of physiological and pathological processes.
合成法
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 can be synthesized through a multi-step process involving the condensation of 2-isopropylphenol with cyclohexylamine, followed by the addition of 3-chloropropanol and subsequent purification and crystallization steps. The synthesis of 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 is a complex process that requires careful attention to detail and the use of specialized equipment and techniques.
科学的研究の応用
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 has been used extensively in scientific research to investigate the role of β-adrenoceptors in various physiological and pathological processes. It has been used to study the effects of β-adrenoceptor blockade on cardiac function, blood pressure regulation, and metabolic control. 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 has also been used to investigate the role of β-adrenoceptors in the regulation of immune function, inflammation, and stress responses.
特性
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)18-11-7-8-12-19(18)22-14-17(21)13-20(3)16-9-5-4-6-10-16;/h7-8,11-12,15-17,21H,4-6,9-10,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZXPLYLNDTHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN(C)C2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2927642.png)



![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)
![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)
![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927657.png)

